(2-Chlorophenyl)(piperidin-4-yl)methanone

描述

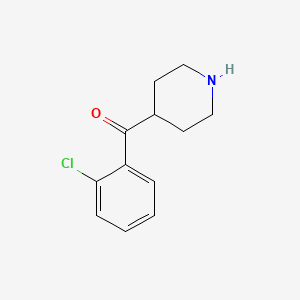

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRYGLDUFBMBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541754 | |

| Record name | (2-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792857-93-3 | |

| Record name | (2-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chlorophenyl Piperidin 4 Yl Methanone and Its Analogues

Diverse Synthetic Routes for the Construction of the (2-Chlorophenyl)(piperidin-4-yl)methanone Scaffold

The construction of the this compound core can be approached through various synthetic pathways that assemble the substituted piperidine (B6355638) ring. These methods often involve either the formation of the piperidine ring itself or the functionalization of a pre-existing piperidine or pyridine (B92270) precursor.

Key Reaction Mechanisms in Piperidine Derivative Synthesis

The synthesis of piperidine derivatives relies on a range of established and modern organic reactions. Three main routes are typically distinguished for the formation of the piperidine ring: hydrogenation or reduction of pyridine precursors, intramolecular cyclization, and intermolecular reactions.

Hydrogenation/Reduction of Pyridines: This is a fundamental and widely used method for obtaining piperidines. The catalytic hydrogenation of pyridine precursors is a common strategy, often employing transition metal catalysts like nickel, palladium, or ruthenium under varying conditions of temperature and pressure. The reaction involves the saturation of the aromatic pyridine ring to form the corresponding piperidine.

Intramolecular Cyclization: This approach involves the formation of the piperidine ring by cyclizing a linear precursor containing the necessary atoms. Several types of intramolecular cyclizations are effective for piperidine synthesis, including:

Reductive Amination: An intramolecular reaction between an amine and an aldehyde or ketone within the same molecule, followed by reduction, can form the C-N bond to close the ring.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a powerful tool for constructing the piperidine skeleton.

Radical Cyclization: Stereoselective radical cyclizations can also be employed to form the piperidine ring from suitable precursors like 1,6-enynes.

Intermolecular and Multicomponent Reactions: These reactions build the piperidine ring by combining two or more separate components in a single step.

[5+1] Annulation: This method involves the reaction of a five-atom component with a one-atom component, often through mechanisms like hydrogen borrowing reductive amination, to construct the six-membered ring.

Diels-Alder Reactions: Aza-Diels-Alder reactions, where an aza-diene reacts with a dienophile, provide a direct route to tetrahydropyridine intermediates that can be subsequently reduced to piperidines.

Domino and Cascade Reactions: Multi-step sequences where subsequent reactions occur in a one-pot fashion offer an efficient route to complex, polysubstituted piperidines. These can involve a cascade of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions.

| Reaction Type | Description | Key Features |

| Pyridine Hydrogenation | Saturation of a pyridine ring using a catalyst (e.g., Ni, Pd) and H₂. | Common, direct route to piperidine core. |

| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde/ketone followed by reduction. | Forms C-N bond to close the ring. |

| Aza-Michael Addition | Intramolecular addition of an amine to an α,β-unsaturated system. | Efficient for building substituted piperidones. |

| Diels-Alder Reaction | [4+2] cycloaddition involving an aza-diene. | Forms tetrahydropyridine precursors. |

| Multi-component Reactions | Combining three or more reactants in a single operation. | High efficiency for creating complex structures. |

Multi-step Organic Synthesis Strategies

The synthesis of this compound typically involves a multi-step approach. A common and practical strategy begins with a pre-formed 4-substituted piperidine, such as 4-piperidone.

One general and widely applicable method for synthesizing related benzoyl piperidines is the Schotten-Baumann reaction . This involves the acylation of a piperidine derivative with a benzoyl chloride. For instance, the synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, an analogue, is achieved by reacting 4-methylpiperidine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct. A similar strategy could be envisioned starting from piperidine-4-carbonitrile, followed by Grignard addition and subsequent hydrolysis.

A more direct, albeit challenging, route would involve the Friedel-Crafts acylation of a suitable aromatic compound with a piperidine-4-carbonyl chloride derivative. However, the reactivity of the piperidine nitrogen often complicates this approach, necessitating the use of protecting groups.

A plausible multi-step synthesis for this compound is outlined below:

Protection of Piperidine-4-carboxylic acid: The nitrogen of piperidine-4-carboxylic acid is protected with a suitable group, such as tert-butoxycarbonyl (Boc), to prevent side reactions.

Activation of the Carboxylic Acid: The protected carboxylic acid is converted to a more reactive species, such as an acid chloride, using reagents like thionyl chloride or oxalyl chloride.

Friedel-Crafts Acylation: The activated acid chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone. This step attaches the 2-chlorophenyl group to the carbonyl carbon.

Deprotection: The Boc protecting group is removed from the piperidine nitrogen, typically under acidic conditions (e.g., trifluoroacetic acid), to yield the final product, this compound, often as a salt.

Functional Group Interconversions and Derivatization of this compound

The title compound possesses two key functional groups amenable to further chemical modification: the ketone and the secondary amine of the piperidine ring. These sites allow for a wide range of transformations to generate diverse analogues.

Oxidation and Reduction Reactions

The carbonyl group and the piperidine ring can undergo various oxidation and reduction reactions.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, yielding (2-Chlorophenyl)(piperidin-4-yl)methanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction of this benzylic alcohol to a methylene group (–CH₂–) can also be accomplished through catalytic hydrogenation or other deoxygenation methods.

Oxidation of the Piperidine Ring: While the primary ketone is already in a high oxidation state, the piperidine ring itself can be oxidized. For example, oxidation of the secondary amine to a nitroxide radical can be achieved using reagents like TEMPO. In more forceful conditions, dehydrogenation could potentially lead to the corresponding pyridine derivative. A related transformation is the oxidation of a secondary alcohol precursor back to the ketone using chromium-based reagents or a TEMPO-catalyzed system.

| Reaction | Reagent(s) | Product Type |

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Benzylic Alcohol Deoxygenation | H₂/Pd-C | Methylene Group |

| Secondary Amine Oxidation | TEMPO | Nitroxide Radical |

Substitution Reactions and Analogous Modifications

The nucleophilic nitrogen of the piperidine ring is a prime site for substitution reactions, allowing for the introduction of various substituents.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This is a common strategy for building more complex molecules. For example, the synthesis of Bepotastine, an H1-antagonist, involves an intermediate where a piperidine nitrogen is functionalized.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylpiperidine derivatives (amides). This can be used to introduce a variety of functional groups or as a protecting group strategy.

Buchwald-Hartwig or Ullmann Coupling: The nitrogen atom can also participate in transition-metal-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form N-aryl piperidine derivatives.

Modifications of the Chlorophenyl Ring: The chloro-substituent on the phenyl ring can potentially be replaced via nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by other electron-withdrawing groups, or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce new C-C or C-N bonds.

Asymmetric Synthesis and Stereochemical Control in this compound Synthesis

This compound itself is an achiral molecule. However, it serves as a scaffold for the synthesis of chiral analogues where stereocenters are introduced on the piperidine ring or at the carbonyl carbon (after reduction). Achieving stereochemical control is crucial as the biological activity of enantiomers can differ significantly.

Several strategies can be employed for the asymmetric synthesis of its derivatives:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral 2-substituted 4-piperidone can be synthesized via a double aza-Michael reaction and then elaborated into a chiral analogue of the target molecule.

Organocatalysis: Asymmetric organocatalysis provides a powerful method for creating chiral piperidines. Proline and its derivatives can catalyze biomimetic pathways to produce 2-substituted piperidines with high enantiomeric excess (ee). Similarly, quinine-derived urea catalysts have been used in one-pot sequences involving Knoevenagel condensation and asymmetric epoxidation to generate chiral piperazin-2-ones, a strategy adaptable to piperidones.

Enzymatic Resolution: Biocatalysis offers an environmentally friendly method for resolving racemic mixtures. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer of a racemic alcohol (e.g., the reduced form of the title compound), allowing for the separation of the enantiomers. Asymmetric reduction of the ketone using biocatalysts is also a viable route to obtain chiral alcohols with high stereoselectivity.

| Method | Description | Example Application |

| Chiral Pool Synthesis | Using enantiomerically pure starting materials. | Synthesis from chiral 2-substituted 4-piperidones. |

| Organocatalysis | Using small chiral organic molecules as catalysts. | Proline-catalyzed synthesis of 2-substituted piperidines. |

| Enzymatic Resolution | Using enzymes to separate enantiomers. | Lipase-catalyzed kinetic resolution of a racemic piperidine alcohol. |

| Asymmetric Reduction | Stereoselective reduction of the ketone. | Biocatalytic reduction to form a specific enantiomer of the alcohol. |

Structure Activity Relationships Sar and Rational Design of 2 Chlorophenyl Piperidin 4 Yl Methanone Analogues

Impact of Substituent Modifications on Biological Activity

The potency and selectivity of (2-Chlorophenyl)(piperidin-4-yl)methanone derivatives are highly sensitive to substitutions on both the aromatic and heterocyclic rings. Understanding these relationships is fundamental to the rational design of new analogues with improved pharmacological profiles.

Halogenation Effects on Binding Affinity and Selectivity

The nature and position of halogen substituents on the phenyl ring play a critical role in modulating the biological activity of this class of compounds. While direct SAR studies on the 2-chloro position of this compound are not extensively documented in publicly available literature, general principles from related scaffolds suggest that both the electronegativity and the size of the halogen atom can significantly influence receptor interactions. For instance, in related series of piperazine (B1678402) analogues, chloro-substituents have been shown to impact affinity for the dopamine (B1211576) transporter. nih.gov

In a series of 1-aryl-4-alkylpiperazines, a 4-chlorophenyl substitution was found to be a key feature for high affinity at the dopamine D4 receptor. nih.gov Specifically, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated an exceptionally high affinity for the D4 receptor with an IC50 of 0.057 nM. nih.gov This highlights the importance of the chlorinated phenyl motif in achieving potent and selective receptor binding.

Table 1: Effect of Phenyl Ring Halogenation on Dopamine Receptor Affinity in a Related Piperazine Series

| Compound | Substitution | D4 Receptor IC50 (nM) | D2 Receptor IC50 (nM) | Selectivity (D2/D4) |

| 17 | 4-chlorophenyl | 0.057 | >10,000 | >175,438 |

| 16 | 2-chlorophenyl | 7.8 | >10,000 | >1,282 |

Data sourced from a study on 1-aryl-4-alkylpiperazines. nih.gov

Piperidine (B6355638) Ring Substitutions and Conformation-Activity Relationships

Substitutions on the piperidine ring can profoundly affect the conformation of the molecule, which in turn influences its ability to bind to its biological target. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can be critical for activity.

For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues, which are potent and selective kappa opioid receptor antagonists, the methyl groups on the piperidine ring were systematically removed to assess their importance. These studies revealed that neither the 3-methyl nor the 3,4-dimethyl groups were essential for potent and selective kappa opioid receptor antagonism, suggesting that the core piperidine scaffold is the primary determinant of activity in that series. nih.gov

In another study focusing on cognition-enhancing piperidine derivatives, modifications at the 3-amino position of the piperidine ring proved to be a promising strategy for developing new active compounds. nih.gov This indicates that the position of substitution on the piperidine ring is a key determinant of the resulting pharmacological activity. The conformation of the piperidine ring and its substituents dictates the spatial arrangement of pharmacophoric features, which is crucial for optimal interaction with the receptor binding site.

Aryl Group Variations and Pharmacophore Contributions

In the context of cannabinoid receptor antagonists, replacement of a 4-chlorophenyl group with other aryl systems has been explored. For instance, the pyrazole (B372694) derivative SR141716A, which contains a 4-chlorophenyl group, acts as a cannabinoid CB1 receptor antagonist. nih.gov This underscores the role of the chlorophenyl group in the activity of certain psychoactive compounds.

Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar spatial and electronic characteristics.

Alterations to the Piperidine Moiety

The piperidine ring is a common scaffold in many centrally active compounds and is often a target for bioisosteric replacement to improve properties like metabolic stability and solubility. cambridgemedchemconsulting.com Spirocyclic systems, such as azaspiro[3.3]heptane, have been investigated as bioisosteres for the piperidine ring. researchgate.netenamine.net These replacements can maintain the necessary three-dimensional orientation of substituents while altering the molecule's lipophilicity and metabolic profile. researchgate.net For example, replacing a piperidine ring with an azaspiro[3.3]heptane was shown to reduce lipophilicity and in some cases improve metabolic stability. researchgate.net

Other heterocyclic rings can also serve as bioisosteres for piperidine. For instance, replacing the piperidine ring with a morpholine (B109124) can increase polarity, which may reduce metabolism at sites adjacent to the nitrogen atom. cambridgemedchemconsulting.com The choice of bioisostere depends on the desired change in properties and the specific interactions required for biological activity.

Table 2: Physicochemical Properties of Piperidine and its Bioisosteres

| Compound | clogP | logD | Aqueous Solubility (µM) |

| Piperidine Derivative | 3.7 | 1.6 | 136 |

| 2-Azaspiro[3.3]heptane Derivative | 3.4 | 1.2 | 12 |

| 1-Azaspiro[3.3]heptane Derivative | 3.4 | 1.0 | 13 |

Data adapted from a study on bicyclic bioisosteres of piperidine. researchgate.net

Modifications of the Phenyl Substituent

Computational Investigations and Molecular Modeling of 2 Chlorophenyl Piperidin 4 Yl Methanone

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Ligand-Protein Binding Mode Analysis

Specific studies analyzing the binding modes of (2-Chlorophenyl)(piperidin-4-yl)methanone with biological targets are not documented in the reviewed literature. Such an analysis would typically identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of a target protein's active site.

Prediction of Binding Affinities

There is no available data predicting the binding affinities, often expressed as docking scores or estimated inhibition constants (Ki), of this compound with any specific biological targets. This information is crucial for prioritizing compounds for further experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies for this compound have been found. DFT calculations would provide valuable information on the molecule's optimized geometry, electronic properties, and descriptors of chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There is a lack of published molecular dynamics (MD) simulation studies for this compound. MD simulations would be instrumental in exploring the molecule's conformational landscape, the stability of its different conformers, and its dynamic behavior in various environments, such as in solution or when bound to a protein.

In Silico Prediction of Biological Activity and ADMET Properties

The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its potential biological activities, is a critical early step in the drug discovery process. Computational, or in silico, models provide a rapid and cost-effective means to assess the pharmacokinetic and pharmacodynamic profiles of novel compounds. This section details the predicted biological activities and ADMET properties of this compound using established computational tools.

It is important to note that these are theoretical predictions and require experimental validation to confirm the in vivo and in vitro behavior of the compound.

Predicted ADMET Properties

The ADMET profile of a compound is a key determinant of its potential success as a drug. The following table outlines the predicted ADMET properties for this compound.

Table 1: Predicted ADMET Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | + | Good intestinal absorption is predicted. |

| Caco-2 Permeability (logPapp in 10-6 cm/s) | Likely High | Predicted to have high permeability across the intestinal cell line model. | |

| P-glycoprotein Substrate | No | Not predicted to be a substrate of P-glycoprotein, suggesting lower potential for efflux from cells. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | + | Predicted to be capable of crossing the blood-brain barrier. |

| Plasma Protein Binding (PPB) | >90% | Expected to have high binding affinity to plasma proteins. | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C9 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C9 enzyme. | |

| CYP2C19 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C19 enzyme. | |

| CYP2D6 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2D6 enzyme. | |

| CYP3A4 Inhibitor | Yes | Predicted to be an inhibitor of the CYP3A4 enzyme. | |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely No | Not predicted to be a substrate for renal OCT2. |

| Toxicity | AMES Toxicity | No | Not predicted to be mutagenic in the Ames test. |

| hERG I Inhibitor | Yes | Predicted to be an inhibitor of the hERG potassium channel, which may indicate potential cardiotoxicity. |

This data is generated based on computational predictions from widely used models and requires experimental verification.

Predicted Biological Activity

Computational tools can also predict the likely biological targets of a compound based on its structural similarity to known active molecules. This can guide further investigation into its therapeutic potential.

Table 2: Predicted Biological Activity for this compound

| Target Class | Specific Target | Probability of Activity |

|---|---|---|

| G-Protein Coupled Receptors | Dopamine (B1211576) Receptors | High |

| Serotonin (B10506) Receptors | High | |

| Adrenergic Receptors | Moderate | |

| Ion Channels | Sodium Channels | Moderate |

| Calcium Channels | Low | |

| Enzymes | Monoamine Oxidase | Moderate |

This data represents predicted biological activities based on computational models and does not constitute confirmed pharmacological action. Experimental validation is necessary.

The in silico data suggests that this compound possesses drug-like properties with good predicted intestinal absorption and the ability to penetrate the blood-brain barrier. However, potential liabilities include the inhibition of several key cytochrome P450 enzymes, which could lead to drug-drug interactions, and predicted hERG inhibition and hepatotoxicity. The predicted activity at dopaminergic and serotonergic receptors suggests that the compound may have applications in neuroscience, warranting further investigation into its specific receptor subtype affinities and functional activities.

Pharmacokinetic and Metabolic Profiles of 2 Chlorophenyl Piperidin 4 Yl Methanone

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial in early drug discovery to predict the intrinsic clearance of a compound. These assays typically involve incubating the test compound with liver microsomes or hepatocytes from various species, including humans. pharmaffiliates.comacs.org The rate at which the parent compound disappears over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This data allows for the calculation of key parameters such as the half-life (t½) and intrinsic clearance (CLint). acs.org Microsomal assays primarily evaluate Phase I metabolism, which is largely driven by cytochrome P450 (CYP) enzymes, while hepatocyte assays can assess both Phase I and Phase II metabolic pathways. pharmaffiliates.combjmu.edu.cn

No specific in vitro metabolic stability data for (2-Chlorophenyl)(piperidin-4-yl)methanone has been reported in the available scientific literature.

Identification of Major Metabolites and Metabolic Pathways

Identifying the metabolites of a drug candidate is essential for understanding its biotransformation and potential for active or toxic byproducts. This process often involves incubating the compound with liver fractions (like microsomes or S9) or hepatocytes, followed by analysis with high-resolution mass spectrometry to detect and characterize the chemical structures of the metabolites formed.

Common enzymatic transformations for compounds containing a piperidine (B6355638) ring and an aromatic group include oxidation and hydrolysis. Oxidation, often catalyzed by CYP enzymes, can lead to hydroxylation of the piperidine or aromatic rings. For other piperidine-containing compounds, N-dealkylation has been observed as a major metabolic route. researchgate.net

Specific metabolites of this compound resulting from enzymatic transformations have not been documented.

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes primarily responsible for the oxidative metabolism of a vast number of drugs. researchgate.net For many compounds containing a 4-aminopiperidine moiety, CYP3A4 has been identified as a major contributor to their metabolism. researchgate.net Studies with other piperidine-type molecules have also implicated CYP1A2 and CYP2D6 in their metabolic pathways. researchgate.net To determine which specific CYP isoforms are involved in the metabolism of a new compound, researchers typically use a panel of recombinant human CYP enzymes or selective chemical inhibitors in in vitro assays.

There are no published studies identifying the specific cytochrome P450 enzymes responsible for the metabolism of this compound.

Pharmacokinetic Characterization in Preclinical Models

Preclinical pharmacokinetic studies in animal models are necessary to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in vivo. These studies provide essential data on parameters like bioavailability, plasma clearance, volume of distribution, and elimination half-life. mdpi.com

Information on the absorption and distribution of this compound in preclinical models is not available in the current scientific literature. Such studies would typically involve administering the compound to animal models and measuring its concentration in plasma and various tissues over time to determine its rate and extent of absorption and its distribution throughout the body.

There is no published data on the elimination and excretion of this compound. These studies would analyze urine and feces to identify the major routes of excretion for the parent compound and its metabolites.

Toxicological Considerations and Safety Assessment of 2 Chlorophenyl Piperidin 4 Yl Methanone

In Vitro Cytotoxicity and Genotoxicity Screening

A study on a series of 3,5-bis(benzylidene)-4-piperidones demonstrated that these compounds are highly toxic to various human cancer cell lines, including gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2 and HSC-4), colon adenocarcinoma (Colo-205 and HT-29), and lymphoid leukemia (CEM) cells. mdpi.com Notably, these compounds showed less toxicity towards non-malignant cells, suggesting a degree of tumor-selective toxicity. mdpi.com The cytotoxic potency of these derivatives was found to be influenced by the nature of the substituents on the aryl rings. mdpi.com

Another study on novel piperidine (B6355638) derivatives as colchicine (B1669291) binding site inhibitors showed potent antiproliferative activity against several cancer cell lines, including prostate cancer (PC3), gastric cancer (MGC803), and breast cancer (MCF7) cells, with IC₅₀ values in the micromolar range. nih.gov The piperidine scaffold was identified as being important for their inhibitory activity. nih.gov Furthermore, piperine (B192125), a major alkaloid of black pepper containing a piperidine moiety, has been shown to induce apoptosis and inhibit cell migration in various cancer cell lines. nih.gov

While these findings suggest that the piperidine core can be associated with cytotoxic effects, it is crucial to note that these are different molecules from (2-Chlorophenyl)(piperidin-4-yl)methanone. The specific substitution pattern and the presence of the 2-chlorophenyl methanone (B1245722) group will significantly influence the biological activity and toxicity.

Information regarding the genotoxicity of this compound is not currently available. Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. numberanalytics.com Such damage can lead to mutations and potentially carcinogenesis. nih.gov Some aromatic ketones and their metabolites have been shown to have genotoxic potential. epa.gov However, without specific testing of this compound, no definitive statement can be made about its genotoxic profile.

Table 1: Cytotoxicity of Related Piperidine Derivatives

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4, Colo-205, HT-29, CEM | High toxicity to cancer cells, lower toxicity to non-malignant cells | mdpi.com |

| Novel Piperidine Derivatives | PC3, MGC803, MCF7 | Potent antiproliferative activity | nih.gov |

| Piperine | Various cancer cell lines | Induction of apoptosis, inhibition of cell migration | nih.gov |

Preclinical Toxicity Studies and Risk Assessment

Comprehensive preclinical toxicity studies specifically for this compound are not documented in publicly accessible literature. The risk assessment for this compound is therefore based on limited data available for its hydrochloride salt and related molecules.

No specific acute or sub-chronic toxicity studies for this compound were found. However, safety data for the hydrochloride salt of a closely related compound, (4-chlorophenyl)(piperidin-4-yl)methanone, is available from chemical suppliers. The hazard statements associated with this compound provide an indication of its potential acute effects.

Table 2: Hazard Statements for (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

| Hazard Code | Hazard Statement | Source |

| H315 | Causes skin irritation | cymitquimica.comambeed.com |

| H319 | Causes serious eye irritation | cymitquimica.comambeed.com |

| H335 | May cause respiratory irritation | cymitquimica.comambeed.com |

These classifications suggest that the compound may cause irritation upon contact with the skin, eyes, and respiratory system. cymitquimica.comambeed.com It is important to handle this chemical with appropriate personal protective equipment, such as gloves and safety glasses, in a well-ventilated area. cymitquimica.comambeed.com

There is no specific information available regarding the potential for off-target toxicity of this compound. Off-target toxicity refers to the adverse effects of a compound resulting from its interaction with molecular targets other than the intended one. This is a common concern in drug development and can lead to unexpected side effects. Without data from specific pharmacological or toxicological screening, the off-target profile of this compound remains unknown.

Metabolite-Mediated Toxicity Potential

The metabolism of this compound has not been specifically studied. However, the metabolism of other piperidine-containing drugs can provide some clues. Alicyclic amines like piperidine are known to undergo metabolism through several pathways, including N-dealkylation, ring α-oxidation to lactams, and N-oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes. acs.org

Of particular relevance is the metabolism of haloperidol, which produces the metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). nih.gov This metabolite is known to possess significant toxicity. nih.gov Given the structural similarity, it is plausible that this compound could also be metabolized to toxic intermediates. The presence of the chlorine atom on the phenyl ring can influence the metabolic pathways and potentially lead to the formation of reactive metabolites.

The metabolism of piperazine-based compounds, which are structurally related to piperidines, has been shown to involve CYP2D6, CYP1A2, and CYP3A4 enzymes. researchgate.net These enzymes can be inhibited by the parent compounds, leading to potential drug-drug interactions. researchgate.net If this compound or its metabolites inhibit these key enzymes, it could alter the metabolism and toxicity of co-administered drugs.

Therapeutic Potential and Future Research Directions for 2 Chlorophenyl Piperidin 4 Yl Methanone

Prospects in Neurological and Psychiatric Disorders

The piperidine (B6355638) nucleus is a fundamental component in many centrally acting drugs, and its derivatives are known to possess a wide range of activities relevant to neurological and psychiatric conditions. Compounds containing a piperidine ring are associated with treatments for cocaine abuse, anesthetic activity, and management of plasma glucose and insulin (B600854) levels, which can have indirect neurological implications. scielo.br

Although research specifically targeting (2-Chlorophenyl)(piperidin-4-yl)methanone in neurology is sparse, related structures have shown promise. For instance, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole have been identified as acetylcholinesterase (AChE) inhibitors. scielo.brscielo.br AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. scielo.br The inhibition of AChE by these related piperidine compounds suggests that the this compound scaffold could be a starting point for designing new modulators of cholinergic neurotransmission.

Furthermore, the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, has shown therapeutic benefits in neurodegenerative diseases and neuroinflammation. nih.gov The structural analog piperine (B192125), which contains a piperidine ring, has been investigated for its potential as a MAO-B inhibitor for neurodegenerative diseases like Parkinson's. nih.gov This highlights another potential avenue of investigation for the title compound. The positioning of the chloro group at the ortho (2-position) of the phenyl ring in this compound, as opposed to the more commonly studied para (4-position) substitution, could offer unique steric and electronic properties, potentially leading to novel selectivity and activity profiles against neurological targets.

Table 1: Neurological Activity of Related Piperidine Compounds

| Compound Class | Biological Target | Potential Application | Reference |

|---|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | scielo.brscielo.br |

| Benzylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Neurodegenerative Diseases | nih.gov |

Applications in Oncological Therapies

The piperidine scaffold is a well-established pharmacophore in oncology. Numerous piperidine-containing compounds have been investigated for their ability to kill cancer cells through various mechanisms, including the inhibition of critical protein kinases like JAK/STAT. pfizer.com

Research into close analogs of this compound has yielded promising results. A significant area of interest is the inhibition of monoacylglycerol lipase (MAGL), which is overexpressed in many aggressive cancers and contributes to tumor growth and metastasis. nih.gov A study focused on the structural optimization of 4-chlorobenzoylpiperidine derivatives identified potent, reversible, and selective MAGL inhibitors. nih.gov The lead compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, demonstrated a reversible mechanism of MAGL inhibition. nih.gov Further optimization led to the development of a derivative with significantly improved potency (Ki = 0.65 μM). nih.gov This body of work strongly suggests that the chlorobenzoylpiperidine core is a viable starting point for novel anticancer agents targeting MAGL.

Another study highlighted a novel compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), which inhibits pancreatic cancer cell growth by affecting the Notch signaling pathway. nih.gov Although structurally different, this demonstrates the versatility of the piperidone/piperidine core in cancer therapy. The potential for this compound in oncology is therefore significant, warranting investigation into its effects on cancer cell proliferation, survival, and signaling pathways. nih.gov

Table 2: Anticancer Activity of Related Piperidine Compounds

| Compound/Derivative | Mechanism of Action | Cancer Type | Key Finding | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) Inhibition | Various Cancers | Identified potent and selective reversible MAGL inhibitors. | nih.gov |

| Optimized MAGL Inhibitor (17b) | MAGL Inhibition | Ovarian Cancer | Showed significant inhibition of cell viability in MAGL-overexpressing ovarian cancer cells. | nih.govunipi.it |

Development as Anti-infective Agents

Anti-infectives are crucial medicines that prevent or treat infections caused by bacteria, viruses, fungi, and parasites. pfizer.com The emergence of antimicrobial resistance (AMR) constitutes a major global health threat, necessitating the discovery of new agents with novel mechanisms of action. pfizer.com The piperidine moiety is a common feature in various anti-infective drugs.

Derivatives containing the chlorophenyl and piperidine motifs have shown notable antimicrobial activity. For example, a series of compounds based on a 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole core demonstrated moderate to strong antibacterial activity against specific strains like Salmonella typhi and Bacillus subtilis. scielo.brscielo.br

Other complex derivatives incorporating a chlorophenylpiperidine structure have been explored. Fluoroquinolone derivatives, for instance, are known for their antibacterial properties, and a compound featuring a (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone structure has been highlighted for its potential in developing new antibiotics against resistant strains. evitachem.com Additionally, certain arylnaphthoquinones have been synthesized and tested as antiprotozoal and antimycobacterial agents, with one such compound showing activity against Plasmodium falciparum (the parasite causing malaria) and Mycobacterium smegmatis. medchemexpress.com These findings underscore the potential of the this compound scaffold as a basis for creating new anti-infective therapies.

Table 3: Anti-infective Activity of Related (Chlorophenyl)piperidine Derivatives

| Compound Series | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Antibacterial | Salmonella typhi, Bacillus subtilis | scielo.brscielo.br |

| (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | Antibacterial | Resistant bacterial strains | evitachem.com |

| Arylnaphthoquinones | Antiparasitic, Antimycobacterial | Plasmodium falciparum, Mycobacterium smegmatis | medchemexpress.com |

Emerging Therapeutic Areas and Unexplored Biological Targets

Beyond the established fields of neurology, oncology, and infectious diseases, the this compound scaffold holds promise for other therapeutic applications. The structural motifs present in the molecule are associated with a variety of biological activities that could be harnessed for novel treatments.

One such area is the treatment of inflammatory conditions. Monoacylglycerol lipase (MAGL) inhibitors, for which the chlorobenzoylpiperidine structure is a known scaffold, are being investigated not only for cancer and neurodegeneration but also for inflammatory pathologies due to their role in modulating the endocannabinoid system. nih.gov

Additionally, piperidine-based compounds have been investigated for their potential in treating metabolic diseases. Some derivatives have been associated with controlling plasma glucose and insulin levels. scielo.br The inhibition of urease, an enzyme implicated in conditions like peptic ulcers and kidney stones, is another area where related compounds have shown strong activity. Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole were found to be potent urease inhibitors, with some showing significantly greater activity than the reference standard, thiourea. scielo.br

The exploration of this compound could also involve screening against a wide array of G-protein coupled receptors (GPCRs), ion channels, and enzymes where the piperidine ring often serves as a key binding element. The specific 2-chloro substitution pattern may confer unique selectivity for previously unexplored biological targets.

Challenges and Opportunities in Drug Development based on this compound

The development of this compound into a therapeutic agent presents both challenges and opportunities. A primary challenge is the current lack of direct biological data for this specific molecule. Extensive preclinical studies would be required, starting with synthesis and purification, followed by in vitro screening against a panel of biological targets and subsequent in vivo efficacy and safety studies.

However, the opportunities are substantial. The core structure is synthetically accessible, and the wealth of information on related chlorophenylpiperidine analogs provides a strong foundation for a targeted research and development program. The opportunity lies in systematically exploring the structure-activity relationship (SAR) of this compound class. For instance, modifying the piperidine nitrogen, exploring different substitution patterns on the phenyl ring, or altering the ketone linker could lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

The unique positioning of the chlorine atom at the C2 position is a key opportunity. This ortho-substitution can induce a specific conformational preference in the molecule, which may lead to a higher affinity or selectivity for a particular biological target compared to its 3-chloro or 4-chloro isomers. This could be pivotal in developing drugs with improved efficacy and a better safety profile. The development of a novel, reversible inhibitor from a related scaffold highlights the potential for discovering compounds with more desirable pharmacological profiles compared to existing irreversible inhibitors, which can have off-target effects. nih.gov A focused effort on this scaffold could unlock new therapeutic agents for a range of challenging diseases.

Conclusion

Summary of Key Academic Findings on (2-Chlorophenyl)(piperidin-4-yl)methanone

A comprehensive review of available scientific literature reveals a notable scarcity of dedicated academic studies focused specifically on this compound. While its constituent parts, the piperidine (B6355638) ring and the chlorophenyl group, are common pharmacophores found in a wide array of biologically active molecules, the specific 2-chloro substituted isomer has not been the subject of extensive investigation in published research.

The synthesis of structurally related compounds, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, has been documented. iucr.org This synthesis typically involves the reaction of a substituted piperidine with a chlorobenzoyl chloride derivative. iucr.org It is plausible that a similar synthetic strategy could be employed for this compound.

Research on analogous compounds provides some context. For instance, derivatives of piperidine are known to exhibit a broad spectrum of biological activities, acting as central nervous system depressants or stimulants and showing potential as anti-tubercular, anti-cancer, and anti-leukemic agents. nih.gov Furthermore, studies on other piperidine-containing molecules have highlighted their potential as analgesic, hypotensive, antibacterial, and enzyme inhibitory agents. nih.govnih.govscielo.brbiomedpharmajournal.org For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been investigated as potential anti-cancer agents. nih.gov

Future Perspectives for Research and Development

The absence of substantial research on this compound presents a fertile ground for future scientific exploration. The known biological significance of the piperidine and chlorophenyl moieties suggests several promising research directions.

Synthesis and Characterization: The initial step would be the development and optimization of a reliable synthetic route for this compound. Following synthesis, thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to establish its precise chemical structure and properties.

Pharmacological Screening: A broad-based pharmacological screening of the compound is a logical next step. Drawing parallels from related structures, future research could investigate its potential in several key areas:

Oncology: Given that some piperidine derivatives show anti-cancer properties, evaluating the cytotoxic effects of this compound against various cancer cell lines would be a valuable endeavor. nih.govnih.gov

Neuropharmacology: The influence of piperidine derivatives on the central nervous system suggests that this compound could be screened for activity as an antidepressant, anxiolytic, or antipsychotic agent. nih.gov

Infectious Diseases: The antibacterial potential of piperidine-based compounds warrants investigation into the antimicrobial activity of this compound against a panel of pathogenic bacteria. scielo.brbiomedpharmajournal.org

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. Screening this compound against a range of enzymes, such as acetylcholinesterase or urease, could uncover novel therapeutic possibilities. scielo.br

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Should initial screenings yield promising results, the synthesis of a library of derivatives could be undertaken. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers could establish a structure-activity relationship. This would provide crucial insights into the chemical features necessary for its biological effects and guide the design of more potent and selective compounds. For instance, studies on (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) oxime derivatives have shown potential in combating antibacterial resistance, providing a template for such derivatization studies. researchgate.net

Materials Science: Beyond pharmacology, the potential application of this compound in materials science could also be explored. For example, the related compound (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone has been studied for its nonlinear optical (NLO) properties. tandfonline.com Investigating whether this compound or its derivatives exhibit similar properties could open up new avenues in the development of advanced optical materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。